Mivazerol
Übersicht
Beschreibung
Mivazerol ist ein selektiver Alpha-2-Adrenozeptor-Agonist. Er wird hauptsächlich im medizinischen Bereich eingesetzt, um unerwünschte kardiale Folgen bei perioperativen Patienten mit oder mit einem Risiko für eine koronare Herzkrankheit zu verhindern . Die chemische Formel der Verbindung lautet C11H11N3O2, und sie hat eine molare Masse von 217,22 g/mol .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung des Imidazolrings und die anschließende Anbindung an die Benzamidstruktur beinhaltet. Die Synthese umfasst typischerweise:
- Bildung des Imidazolrings aus geeigneten Vorläufern.
- Kopplung des Imidazolrings mit einem Benzamidderivat unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um Reinheit und Konsistenz zu gewährleisten . Der Prozess ist optimiert, um Verunreinigungen zu minimieren und die Ausbeute zu maximieren.
Wissenschaftliche Forschungsanwendungen
Mivazerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Wechselwirkungen von Alpha-2-Adrenozeptoren zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Primär zur Vorbeugung von Myokardinfarkt bei perioperativen Patienten eingesetzt. Es wird auch auf seine potenzielle Verwendung bei der Behandlung anderer Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Alpha-2-Adrenozeptoren abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Alpha-2-Adrenozeptoren. Diese Bindung reduziert die Freisetzung von Noradrenalin und verringert die Aktivität des sympathischen Nervensystems . Die Wirkung der Verbindung führt zu einer reduzierten Herzfrequenz und einem geringeren myokardialen Sauerstoffbedarf, was dazu beiträgt, Myokardischämie und -infarkt zu verhindern .
Wirkmechanismus
Target of Action
Mivazerol is a selective α2-adrenergic receptor agonist . The α2-adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine and epinephrine .
Mode of Action
This compound, as an α2-adrenergic receptor agonist, binds to these receptors and reduces post-ganglionic noradrenaline availability and spinal efferent sympathetic output . This interaction leads to diverse responses, including analgesia, anxiolysis, sedation, and sympatholysis .
Biochemical Pathways
The α2-adrenergic receptors have three subtypes (α2A, α2B, and α2C), each responsible for some of the actions of α2 agonists . For example, the α2B-adrenoceptor subtype mediates the short-term hypertensive response to α2 agonists, whereas the α2A adrenoceptor is responsible for the anesthetic and sympatholytic responses . All the subtypes produce cellular action by signaling through a G-protein .
Pharmacokinetics
It’s known that this compound is administered intravenously . The drug was designed for the prevention of myocardial infarction in perioperative patients .
Result of Action
In a subgroup of patients with known coronary heart disease undergoing vascular surgery, there were fewer primary endpoints and fewer cardiac deaths in those receiving this compound .
Action Environment
The bradycardic effect of this compound, an α2-adrenoceptor agonist, is amplified during mild hypothermia, a condition that occurs frequently in perioperative patients . This suggests that environmental factors such as body temperature can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Mivazerol plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This compound binds to these receptors with high affinity, resulting in reduced release of norepinephrine and other neurotransmitters. This interaction helps in modulating sympathetic nervous system activity, which is crucial for its therapeutic effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it has been shown to reduce myocardial ischemia by decreasing heart rate and myocardial oxygen demand. This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, which leads to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP affects gene expression and cellular metabolism, ultimately leading to improved cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are primarily located on presynaptic nerve terminals. Upon binding, this compound activates these receptors, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels. This results in reduced release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity. Additionally, this compound has been shown to have anti-ischemic effects by reducing myocardial oxygen demand and improving hemodynamic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. In these studies, this compound demonstrated sustained efficacy in reducing myocardial ischemia and improving cardiac function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce myocardial ischemia and improve hemodynamic stability without significant adverse effects. At higher doses, this compound may cause bradycardia and hypotension, indicating a threshold effect. Toxic or adverse effects at high doses include excessive sedation and respiratory depression .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with alpha-2 adrenergic receptors. These receptors play a role in regulating metabolic flux and metabolite levels by modulating the release of neurotransmitters such as norepinephrine. The activation of these receptors by this compound leads to a decrease in cAMP levels, which in turn affects various metabolic processes, including glucose and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with alpha-2 adrenergic receptors. These receptors are widely distributed in the central and peripheral nervous systems, as well as in various tissues, including the heart and blood vessels. This compound’s binding to these receptors facilitates its transport and accumulation in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to alpha-2 adrenergic receptors on presynaptic nerve terminals. These receptors are located on the cell membrane, where this compound exerts its effects by modulating neurotransmitter release. Additionally, this compound may also interact with intracellular signaling pathways, further influencing its activity and function within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mivazerol can be synthesized through a multi-step process involving the formation of the imidazole ring and subsequent attachment to the benzamide structure. The synthesis typically involves:
- Formation of the imidazole ring from appropriate precursors.
- Coupling of the imidazole ring with a benzamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-pressure liquid chromatography (HPLC) to ensure purity and consistency . The process is optimized to minimize impurities and maximize yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mivazerol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Mivazerol wird mit anderen Alpha-2-Adrenozeptor-Agonisten wie Clonidin und Dexmedetomidin verglichen . Während alle drei Verbindungen die Herzfrequenz senken, ist this compound insofern einzigartig, als es den Blutdruck nicht signifikant senkt . Dies macht es besonders nützlich in perioperativen Umgebungen, in denen die Aufrechterhaltung eines stabilen Blutdrucks entscheidend ist.
Ähnliche Verbindungen:
- Clonidin
- Dexmedetomidin
- Guanfacin
Die Spezifität von this compound für Alpha-2-Adrenozeptoren und seine minimale Auswirkung auf den Blutdruck unterstreichen sein einzigartiges therapeutisches Potenzial .
Eigenschaften
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGFJMGWQXPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154782 | |
Record name | Mivazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125472-02-8 | |
Record name | Mivazerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mivazerol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVAZEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.